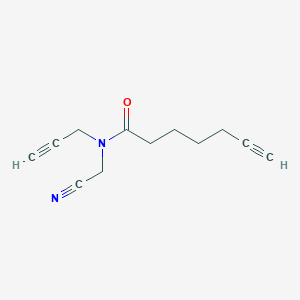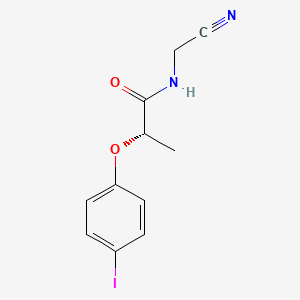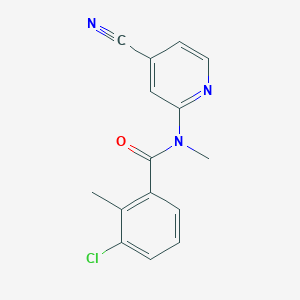
2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a pyrimidinyl moiety attached to a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a brominated furan derivative is coupled with a pyrimidinyl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.
化学反应分析
Types of Reactions
2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the pyrimidinyl moiety may play crucial roles in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-2-carboxamide: A closely related compound with a similar structure but differing in the position of the carboxamide group.
2-chloro-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide is unique due to the specific combination of functional groups and the presence of the bromine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
属性
IUPAC Name |
2-bromo-N-(2-tert-butylpyrimidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)12-15-6-4-9(17-12)16-11(18)8-5-7-19-10(8)14/h4-7H,1-3H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNXFVDMRQTHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)NC(=O)C2=C(OC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)

![[4-(3-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6625502.png)
![[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol](/img/structure/B6625508.png)
![[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol](/img/structure/B6625515.png)
![N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide](/img/structure/B6625528.png)
![5-chloro-3-fluoro-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridin-2-amine](/img/structure/B6625538.png)
![2-[2-(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B6625557.png)
![2-Methyl-1-[4-(1-methylsulfanylcyclopropanecarbonyl)piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6625568.png)
![2-(4-chloro-2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B6625575.png)

![N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-4-(oxan-4-yl)butanamide](/img/structure/B6625606.png)

